(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylaminobenzylidene moiety, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide and a suitable cyclizing agent to form the thiazolotriazole ring system.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled temperature conditions, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: In biological research, it is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the material science industry, it is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Acarbose derivatives: Compounds with similar inhibitory activity against enzymes.
Risedronate related compounds: Used in medicinal chemistry for their therapeutic properties.
Uniqueness: (5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and its potential applications across various fields of research. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest.
Properties
CAS No. |
158525-98-5 |
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Molecular Formula |
C19H15BrN4OS |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15BrN4OS/c1-23(2)15-9-3-12(4-10-15)11-16-18(25)24-19(26-16)21-17(22-24)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b16-11+ |
InChI Key |
NWGMKNSVWNOAEH-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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